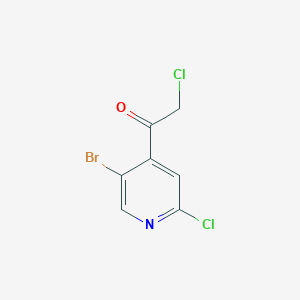![molecular formula C21H15N3O4 B12449357 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with an appropriate aldehyde or acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Amidation: Coupling agents like EDC and HOBT in solvents like DMF.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Amidation: Formation of the desired amide product.
科学的研究の応用
Medicinal Chemistry: It is being explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Antimicrobial Activity: The compound has shown promise as an antimicrobial agent against various bacterial strains.
Biological Studies: It is used in studies to understand the mechanism of action of benzoxazole derivatives and their interactions with biological targets.
作用機序
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets in cells. The nitro group can be reduced to an amino group, which may interact with cellular proteins and enzymes, leading to inhibition of their activity. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .
類似化合物との比較
Similar Compounds
N-[3-(benzimidazol-2-yl-amino)phenyl]amine: Another benzoxazole derivative with similar anticancer properties.
2-Phenylbenzoxazole Sulfonamide: Known for its antimicrobial activity against Mycobacterium tuberculosis.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide stands out due to its specific combination of a benzoxazole core with a nitrobenzamide moiety, which imparts unique biological activities and potential therapeutic applications .
特性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-9-10-14(12-18(13)24(26)27)20(25)22-16-6-4-5-15(11-16)21-23-17-7-2-3-8-19(17)28-21/h2-12H,1H3,(H,22,25) |
InChIキー |
YNJSNGPLPTUNQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


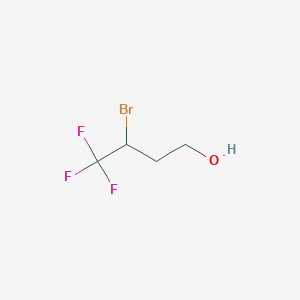
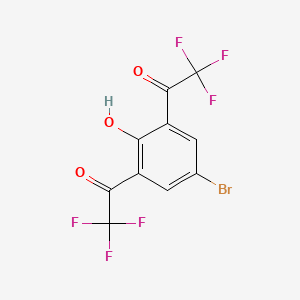
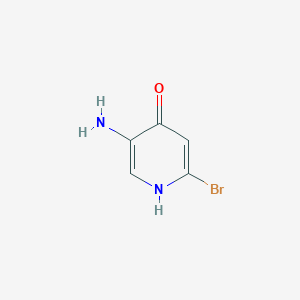
![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12449328.png)
![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B12449335.png)
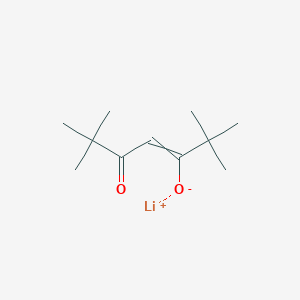
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
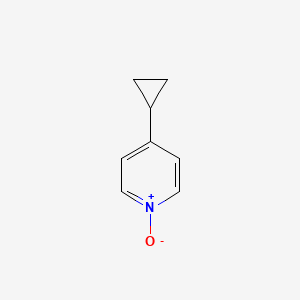
![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)
![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
